

Commercial availability of Cubebene isomers

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Compound of Interest

Compound Name:	Cubebene
Cat. No.:	B12290509

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An In-depth Technical Guide to the Commercial Availability of **Cubebene** Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubebenes are a class of tricyclic sesquiterpenes originally isolated from the berries of *Piper cubeba* (cubeb pepper).^[1] The primary isomers of interest are α -**cubebene** and β -**cubebene**, which differ by the position of a double bond within their carbon skeleton.^[1] α -**Cubebene** possesses an endocyclic double bond, while β -**cubebene** features an exocyclic double bond.^{[1][2]} These compounds are valued as chemotaxonomic markers and are investigated for their potential biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties.^{[2][3][4]} This guide provides a comprehensive overview of the commercial availability of **cubebene** isomers, their physicochemical properties, relevant experimental protocols, and known biological signaling pathways.

Commercial Availability and Physicochemical Properties

The commercial availability of **cubebene** isomers is primarily focused on α -**cubebene** and β -**cubebene**. They are offered by several chemical suppliers, typically for research and development purposes.

Data on Commercial Availability

The following table summarizes the availability of **cubebene** isomers from various suppliers. Purity and stock status can vary, and direct inquiry with the supplier is recommended for the latest information.

Isomer	CAS Number	Supplier(s)	Molecular Formula	Molecular Weight (g/mol)
(-)- α -Cubebene	17699-14-8	JHECHEM CO LTD, BOC Sciences, Alfa Chemistry, Benchchem, Pharmaffiliates[5] [6][7][8][9][10]	$C_{15}H_{24}$	204.35
(-)- β -Cubebene	13744-15-5	Vulcanchem, CymitQuimica, BOC Sciences, Dayang Chem[11][12][13] [14]	$C_{15}H_{24}$	204.35

Physicochemical Data

Quantitative physicochemical data for α - and β -**cubebene** are crucial for experimental design and interpretation.

Property	(-)- α -Cubebene	(-)- β -Cubebene
IUPAC Name	(1R,5S,6R,7S,10R)-4,10-Dimethyl-7-propan-2-yltricyclo[4.4.0.0 ^{1,5}]dec-3-ene[1]	(1R,5S,6R,7S,10R)-10-Methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.0 ^{1,5}]decane[1][2]
Density	0.889 g/mL at 20 °C[5][8][9]	Not specified
Boiling Point	245-246 °C[5][8]	283-285 °C (est.)[13]
Flash Point	>230 °F (>110 °C)[5]	235 °F (112.78 °C)[13]
Refractive Index	n _{20/D} 1.481[5]	Not specified
Storage Conditions	2-8°C[5]	Not specified
Appearance	Colorless to pale yellow solid (est.)[13]	Colorless to pale yellow solid (est.)[13]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research involving **cubebene** isomers.

Protocol 1: Extraction of Cubebenes from *Piper cubeba*

The primary natural source of **cubebenes** is the essential oil from the dried berries of *Piper cubeba*.^[2] Steam distillation is a conventional and effective method for extraction.

Objective: To extract essential oil rich in **cubebene** isomers from dried cubeb berries.

Materials:

- Dried *Piper cubeba* berries, ground
- Distilled water
- Steam distillation apparatus (Clevenger-type)
- Heating mantle

- Separatory funnel
- Anhydrous sodium sulfate
- Glassware

Methodology:

- Place a known quantity (e.g., 100 g) of ground *Piper cubeba* berries into the distillation flask.
- Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 500 mL).
- Assemble the steam distillation apparatus.
- Heat the flask using the heating mantle to boil the water and generate steam.
- Continue the distillation process for 3-4 hours, collecting the distillate (water and essential oil) in the collection arm of the Clevenger apparatus.
- After distillation is complete, allow the apparatus to cool.
- Carefully transfer the collected oil and water mixture to a separatory funnel.
- Allow the layers to separate and drain off the lower aqueous layer.
- Collect the upper essential oil layer.
- Dry the collected oil by adding a small amount of anhydrous sodium sulfate, swirling, and then decanting or filtering to remove the drying agent.
- Store the resulting essential oil in a sealed, airtight vial in a cool, dark place.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying **cubebene** isomers within a complex mixture like an essential oil.[\[7\]](#)[\[11\]](#)

Objective: To identify and quantify α - and β -**cubebene** in an essential oil sample.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)
- Helium (carrier gas)
- Autosampler and vials

Methodology:

- Sample Preparation: Dilute the essential oil sample (e.g., 1 μ L) in a suitable solvent like hexane or ethanol (e.g., 1 mL).
- GC Conditions (Example):
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.
 - Injection Volume: 1 μ L (split mode, e.g., 1:50 split ratio).
- MS Conditions (Example):
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Scan Range: 40-500 amu.
- Data Analysis:

- Identify the peaks for α - and β -**cubebene** by comparing their retention times and mass spectra with those of authenticated standards or reference libraries (e.g., NIST, Wiley).[7]
- Quantify the relative abundance of each isomer by integrating the peak area and expressing it as a percentage of the total oil composition.

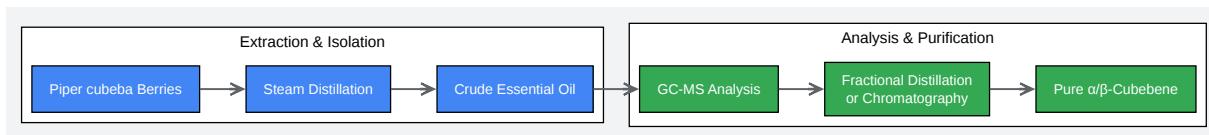
Biological Activity and Signaling Pathways

While research on **cubebenes** is ongoing, related compounds have demonstrated significant biological effects, offering insights into potential mechanisms of action. α -iso-**cubebene**, isolated from *Schisandra chinensis*, has shown potent anti-neuroinflammatory and neuroprotective properties.[3]

Mechanistic studies revealed that α -iso-**cubebene** inhibits the neuroinflammatory response in amyloid β -stimulated microglia by suppressing the NF- κ B and MAPK signaling pathways.[3] This inhibition leads to a decrease in the production of pro-inflammatory mediators such as NO, PGE2, cytokines, and MMP-9.[3]

Visualization of Experimental Workflow

The general workflow for isolating and analyzing **cubebene** isomers from their natural source can be visualized as follows.

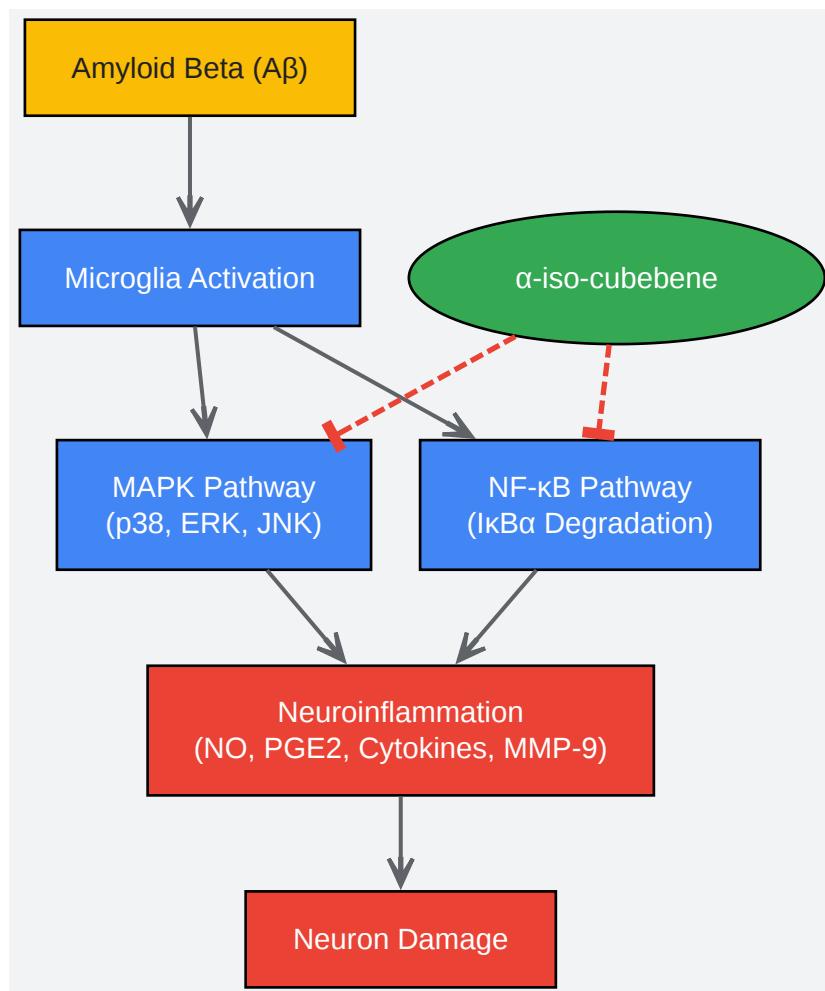


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Workflow for **Cubebene** Isomer Isolation and Analysis.

Visualization of Signaling Pathway Inhibition

The following diagram illustrates the inhibitory effect of α -iso-**cubebene** on key neuroinflammatory signaling pathways stimulated by amyloid beta (A β).

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Inhibition of A β -induced neuroinflammation by **α -iso-cubebene**.

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